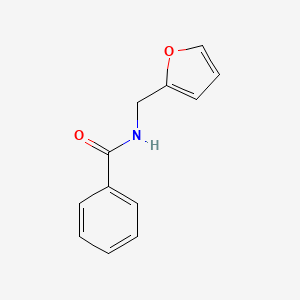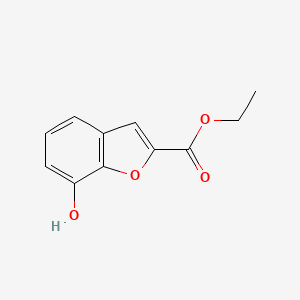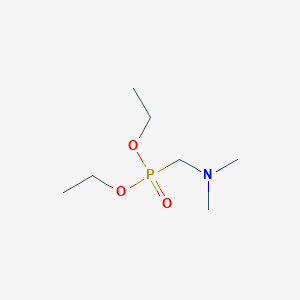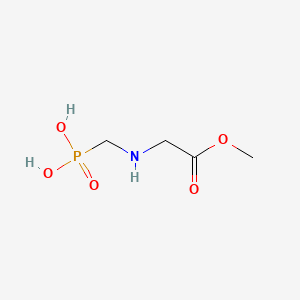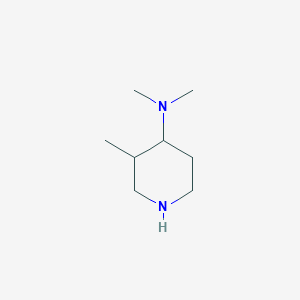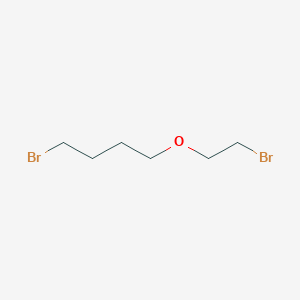
叔丁基苄基(4-碘丁基)氨基甲酸酯
描述
Tert-butyl benzyl(4-iodobutyl)carbamate is an organic compound with the empirical formula C16H24INO2 . It is a unique chemical provided to early discovery researchers . The compound has a molecular weight of 389.27 .
Molecular Structure Analysis
The molecular structure of Tert-butyl benzyl(4-iodobutyl)carbamate consists of a benzyl group attached to a carbamate group, which is further connected to a 4-iodobutyl group . The InChI string representation of the molecule is1S/C16H24INO2/c1-16(2,3)20-15(19)18(12-8-7-11-17)13-14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-13H2,1-3H3 .
科学研究应用
金属化和烷基化
- Sieburth、Somers 和 O'hare(1996 年)讨论了叔丁基氨基甲酸酯衍生物在氮和硅之间的金属化,然后与亲电试剂反应。这个过程,特别是当一个苄基连接到氮上时,会导致苄基去质子化,这是有机合成中的一个重要反应 (Sieburth、Somers 和 O'hare,1996)。
对映选择性合成
- Campbell 等人(2009 年)描述了对映选择性合成苄基 (1S,2R,4R)-4-(叔丁氧羰基氨基)-2-(羟甲基)环己基氨基甲酸酯,强调了其在开发 CCR2 拮抗剂(一类具有潜在药用价值的化合物)中的重要性 (Campbell 等人,2009)。
抗氧化剂的合成和性质
- Pan、Liu 和 Lau(1998 年)通过使 2,6-二叔丁基-4-羟甲基苯酚与各种异氰酸酯反应,合成了含有受阻酚的新型单体抗氧化剂。这些抗氧化剂显示出保护聚丙烯免受热氧化的有效性 (Pan、Liu 和 Lau,1998)。
氨基甲酸酯的脱保护
- Li 等人(2006 年)探索了使用磷酸水溶液作为叔丁基氨基甲酸酯脱保护的温和试剂。该方法在保持底物立体化学完整性的同时显示出有效性 (Li 等人,2006)。
柯蒂斯重排
- Lebel 和 Leogane(2005 年)提出了一种一锅柯蒂斯重排工艺,用于将羧酸转化为叔丁基氨基甲酸酯,提供了一种受保护氨基酸的途径 (Lebel 和 Leogane,2005)。
安全和危害
The compound is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
作用机制
Mode of Action
The compound contains a Boc-protected amino group and an iodine group . The Boc group can be deprotected under mild acidic conditions to form the free amine . Iodine (I) is a very good leaving group for nucleophilic substitution reactions . This suggests that the compound could potentially interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
The specific biochemical pathways affected by Tert-butyl benzyl(4-iodobutyl)carbamate are currently unknown due to the lack of research data .
生化分析
Biochemical Properties
Tert-butyl benzyl(4-iodobutyl)carbamate plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions. The iodine group in the compound acts as a good leaving group, facilitating these reactions . This compound can interact with various enzymes and proteins, including those involved in metabolic pathways. For example, it can be used to study the activity of enzymes that catalyze the removal of protective groups from amino acids or peptides . The interactions between tert-butyl benzyl(4-iodobutyl)carbamate and these biomolecules are typically characterized by covalent bonding, where the iodine group is replaced by a nucleophile.
Cellular Effects
Tert-butyl benzyl(4-iodobutyl)carbamate has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the activity of enzymes involved in these pathways. For instance, it may inhibit or activate specific kinases, leading to changes in phosphorylation states of target proteins . Additionally, tert-butyl benzyl(4-iodobutyl)carbamate can impact gene expression by interacting with transcription factors or other regulatory proteins . These effects can alter cellular metabolism, leading to changes in the production of metabolites and overall cellular function.
Molecular Mechanism
The molecular mechanism of action of tert-butyl benzyl(4-iodobutyl)carbamate involves its ability to act as a substrate for nucleophilic substitution reactions. The iodine group in the compound is readily replaced by nucleophiles, leading to the formation of new covalent bonds . This property allows tert-butyl benzyl(4-iodobutyl)carbamate to interact with various biomolecules, including enzymes and proteins. For example, it can inhibit the activity of enzymes by covalently modifying their active sites, preventing substrate binding and catalysis . Additionally, tert-butyl benzyl(4-iodobutyl)carbamate can activate certain enzymes by inducing conformational changes that enhance their catalytic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl benzyl(4-iodobutyl)carbamate can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to light or heat . Long-term studies have shown that tert-butyl benzyl(4-iodobutyl)carbamate can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression . These effects are often observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when using this compound in research.
Dosage Effects in Animal Models
The effects of tert-butyl benzyl(4-iodobutyl)carbamate can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of tert-butyl benzyl(4-iodobutyl)carbamate can result in toxic or adverse effects, including cell death and tissue damage . These findings underscore the importance of carefully controlling the dosage when using this compound in animal studies.
Metabolic Pathways
Tert-butyl benzyl(4-iodobutyl)carbamate is involved in various metabolic pathways, particularly those related to amino acid and peptide metabolism. The compound can interact with enzymes that catalyze the removal of protective groups from amino acids, facilitating their incorporation into proteins . Additionally, tert-butyl benzyl(4-iodobutyl)carbamate can affect metabolic flux by altering the activity of key enzymes in metabolic pathways . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, tert-butyl benzyl(4-iodobutyl)carbamate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function . For example, tert-butyl benzyl(4-iodobutyl)carbamate may be transported into cells via specific membrane transporters, where it can then interact with intracellular enzymes and proteins . The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of tert-butyl benzyl(4-iodobutyl)carbamate can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, tert-butyl benzyl(4-iodobutyl)carbamate may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification . Additionally, the compound may accumulate in the nucleus, where it can influence gene expression by interacting with transcription factors and other regulatory proteins .
属性
IUPAC Name |
tert-butyl N-benzyl-N-(4-iodobutyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24INO2/c1-16(2,3)20-15(19)18(12-8-7-11-17)13-14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODUGXDTYDHWBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCI)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626359 | |
| Record name | tert-Butyl benzyl(4-iodobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400045-79-6 | |
| Record name | tert-Butyl benzyl(4-iodobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


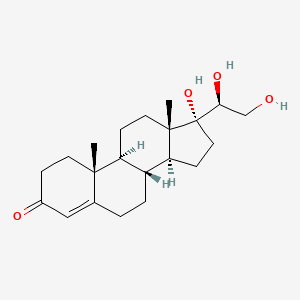
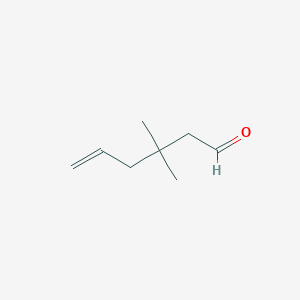
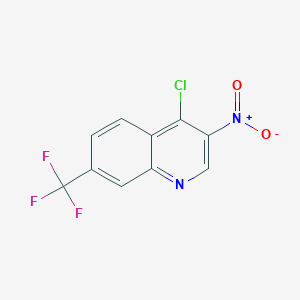

![[trans-4-(Methoxymethyl)cyclohexyl]methyl methanesulfonate](/img/no-structure.png)
